N-[4-(acetylamino)phenyl]-2-phenylacetamide
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Description
"N-[4-(acetylamino)phenyl]-2-phenylacetamide" is a chemical compound that has been studied for various properties and applications. It is related to other acetylamino phenyl derivatives and has been synthesized and analyzed in various research settings.
Synthesis Analysis
A study by (Ghazzali et al., 2012) demonstrated a microwave-assisted synthesis of similar compounds, highlighting a facile approach for creating these derivatives. Another research by (Vavasori et al., 2023) discussed a one-pot synthesis method, indicating an efficient way to synthesize related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been explored in various studies. (Ghazzali et al., 2012) provided insights into the molecular structure through X-ray diffraction and other techniques. (Gowda et al., 2007) discussed the crystal structure of a closely related compound, offering valuable information on its molecular conformation.
Chemical Reactions and Properties
The chemical reactions and properties of this compound are diverse. (Högestätt et al., 2005) described the transformation of acetaminophen into bioactive derivatives, showing the compound's reactivity. The study by (Mella et al., 2004) on chemical additions also offers insights into the compound's reactivity.
Physical Properties Analysis
Physical properties such as stability, solubility, and melting point are crucial for understanding a compound's behavior. While specific studies on "N-[4-(acetylamino)phenyl]-2-phenylacetamide" were not found, related research can provide contextual understanding. (Gemborys et al., 1978) and (Camerman et al., 2005) provide details on the synthesis and structural stability of related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals and stability under various conditions, are key to understanding this compound. (Volkov et al., 2019) discussed the oxidative cross-coupling of related compounds, giving insights into potential chemical interactions.
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins such as plasmepsin-2 . Plasmepsin-2 is a protein that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Biochemical Pathways
Given the potential target mentioned above, it could be involved in pathways related to the life cycle of plasmodium falciparum .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential target, it could potentially interfere with the life cycle of plasmodium falciparum , leading to a halt in the progression of the disease caused by this parasite.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-14-7-9-15(10-8-14)18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDZRNUDPMLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-phenylacetamide |
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